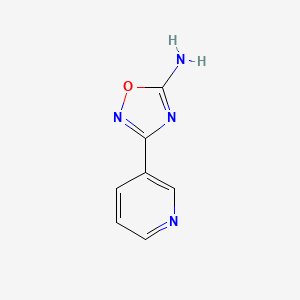

3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine

概要

説明

The compound “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” is a heterocyclic compound that contains a pyridine and an oxadiazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” would likely be planar due to the conjugated system of the pyridine and oxadiazole rings. The structure of similar compounds has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactivity of “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” would likely be influenced by the electron-rich nitrogen atoms in the pyridine and oxadiazole rings. These nitrogen atoms could act as nucleophilic sites in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” would depend on its molecular structure. Similar compounds have been studied for their electrooptic properties, which were found to be significant .科学的研究の応用

Pharmacokinetic Profiles and Biological Activity

The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown promising biological activities, such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Anticancer Activity

The synthesized derivatives have shown more cytotoxic activity than the reference drug (i.e., imatinib). For instance, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activities

The derivatives have shown antibacterial and antifungal activities against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .

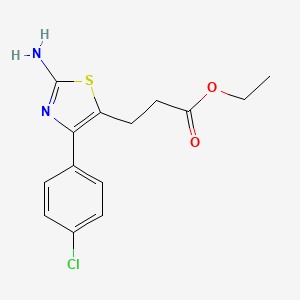

Nonlinear Optical Properties

A similar compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has shown potential applications in nonlinear optics . The static and dynamic polarizability are found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e. 1064.13 nm) .

Optoelectronic Device Fabrications

Due to its superior properties in nonlinear optics, the compound could be applied in optoelectronic device fabrications .

作用機序

Target of Action

Similar compounds have been found to targetBeta-secretase 1 , a critical enzyme involved in the production of beta-amyloid peptide in Alzheimer’s disease . Another related compound, pyrazolo[3,4-d]pyrimidine, has been reported to inhibit CDK2 , a protein kinase involved in cell cycle regulation .

Mode of Action

For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation and apoptosis

Pharmacokinetics

A related compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, has been synthesized and evaluated for its pharmacokinetic profiles . The study of these properties, including absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding the compound’s bioavailability and potential therapeutic effects.

Result of Action

Similar compounds have demonstrated cytotoxic activities against various cancer cell lines . For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Action Environment

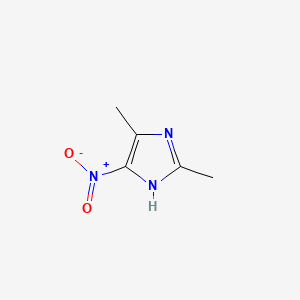

A study on a related compound, 3-(pyridin-2-yl)triimidazotriazine, has investigated its photophysical behavior under ambient conditions . Understanding how environmental factors influence a compound’s action can provide valuable insights into its potential therapeutic applications.

Safety and Hazards

The safety and hazards associated with “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” would depend on its specific physical and chemical properties. As a general precaution, it is advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

将来の方向性

The future research on “3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine” could focus on exploring its potential biological activities, given that similar compounds have shown a range of biological activities such as antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer activities . Further studies could also focus on optimizing its synthesis and improving its physical and chemical properties for potential applications in various fields.

特性

IUPAC Name |

3-pyridin-3-yl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRWJJLIICHVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine | |

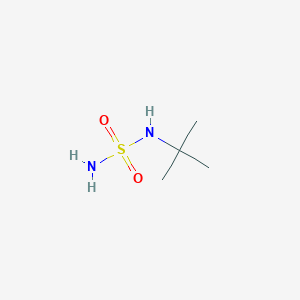

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

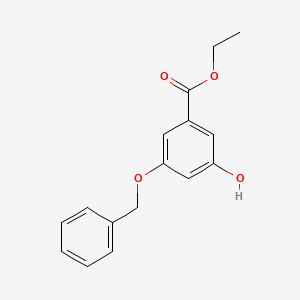

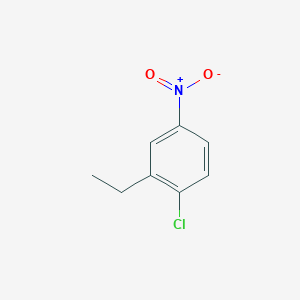

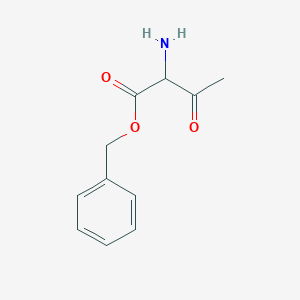

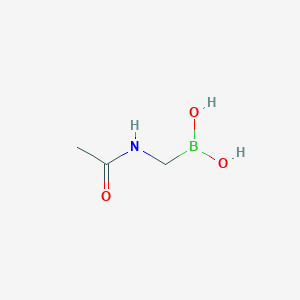

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Carbamoylphenyl)amino]acetic acid](/img/structure/B3268785.png)